molecular formula C9H13N3O B1445249 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol CAS No. 1342840-89-4

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol

Cat. No. B1445249
M. Wt: 179.22 g/mol
InChI Key: BWZRAAQFAWBENF-UHFFFAOYSA-N
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Description

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol is a heterocyclic organic compound . Its CAS Number is 1342840-89-4 . The molecular weight of this compound is 179.22 .


Molecular Structure Analysis

The molecular formula of 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol is C9H13N3O . The InChI Code is 1S/C9H13N3O/c10-7-1-3-11-9(5-7)12-4-2-8(13)6-12/h1,3,5,8,13H,2,4,6H2,(H2,10,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol are not fully available. The molecular weight is 179.22 .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound “1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol” is a type of pyrrolidine derivative . Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods of Application : The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Results or Outcomes : The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive properties .
  • Scientific Field: Drug Discovery

    • Application Summary : The compound “1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol” could potentially be used in the synthesis of novel heterocyclic compounds with potential biological activities .
    • Methods of Application : The compound could be used in the synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives .
    • Results or Outcomes : The synthesized compounds could be evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Scientific Field: Synthetic Chemistry
    • Application Summary : The compound “1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol” could potentially be used in the synthesis of novel heterocyclic compounds .
    • Methods of Application : An efficient domino strategy could be used for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives .
    • Results or Outcomes : The synthesized compounds could be evaluated for their potential biological activities .
  • Scientific Field: Synthetic Chemistry
    • Application Summary : The compound “1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol” could potentially be used in the synthesis of novel heterocyclic compounds .
    • Methods of Application : An efficient domino strategy could be used for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives .
    • Results or Outcomes : The synthesized compounds could be evaluated for their potential biological activities .

properties

IUPAC Name

1-(4-aminopyridin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-7-1-3-11-9(5-7)12-4-2-8(13)6-12/h1,3,5,8,13H,2,4,6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZRAAQFAWBENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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